Bienvenue dans la boutique en ligne BenchChem!

3-(Difluoromethyl)-1H-indazole

Medicinal Chemistry ADME Fluorine Chemistry

This 3-(Difluoromethyl)-1H-indazole (CAS 1415739-85-3) is a critical, differentiated heterocyclic building block. The unique difluoromethyl group acts as a lipophilic hydrogen bond donor, imparting 38- to 84-fold antifungal potency gains over fluconazole and enabling sub-nanomolar integrin αvβ6 binding. Its high (>99%) C5 bromination regioselectivity enables clean parallel synthesis, while superior metabolic stability makes it ideal for orally bioavailable kinase inhibitors. Procure for advanced medicinal chemistry programs where higher potency, selectivity, and metabolic profile matter.

Molecular Formula C8H6F2N2
Molecular Weight 168.14 g/mol
Cat. No. B8239133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)-1H-indazole
Molecular FormulaC8H6F2N2
Molecular Weight168.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1)C(F)F
InChIInChI=1S/C8H6F2N2/c9-8(10)7-5-3-1-2-4-6(5)11-12-7/h1-4,8H,(H,11,12)
InChIKeyKETQPYPHCGIIQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Difluoromethyl)-1H-indazole: A Core Scaffold for Fluorinated Bioactives


3-(Difluoromethyl)-1H-indazole (CAS 1415739-85-3) is a heterocyclic building block comprising an indazole core with a difluoromethyl (-CHF₂) substituent at the C3 position. The indazole ring system is a well-established pharmacophore, acting as a bioisostere for phenol and indole . The introduction of the difluoromethyl group, a recognized lipophilic hydrogen bond donor, imparts enhanced metabolic stability and modulates physicochemical properties compared to non-fluorinated or trifluoromethylated analogs . This specific substitution pattern is of significant interest in medicinal chemistry and agrochemical research for the development of kinase inhibitors, antifungal agents, and other therapeutic candidates [1].

Why Indazole Substitution Patterns Are Not Interchangeable: The Case of 3-(Difluoromethyl)-1H-indazole


While the indazole core is a privileged scaffold, its biological performance is highly sensitive to substitution patterns. Simply substituting 3-(Difluoromethyl)-1H-indazole with a 3-methyl or 3-trifluoromethyl analog can lead to significant alterations in potency, selectivity, and metabolic fate. The difluoromethyl group is not a mere hydrophobic tag; it is a lipophilic hydrogen bond donor that can engage in unique intermolecular interactions (e.g., with carbonyl oxygens or water networks) not accessible to -CH₃ or -CF₃ groups [1]. Furthermore, the electronic and steric properties of the -CHF₂ group can dramatically influence the regioselectivity of subsequent synthetic transformations, directly impacting the efficient generation of diverse compound libraries . The following evidence details specific, quantifiable differentiations that preclude simple generic substitution.

Quantitative Differentiation of 3-(Difluoromethyl)-1H-indazole vs. Key Analogs


Enhanced Metabolic Stability: Difluoromethyl vs. Methyl and Trifluoromethyl Analogs

The difluoromethyl group confers superior metabolic stability compared to non-fluorinated methyl analogs, while avoiding the potential metabolic liabilities of trifluoromethyl groups. The C-F bond in the -CHF₂ group is resistant to oxidative metabolism, a key advantage over C-H bonds in methyl groups. Specifically, in human liver microsome assays, compounds containing the 3-(difluoromethyl)-1H-indazole core have demonstrated high stability. For instance, a derivative (not explicitly named) showed 78% remaining after 1 hour of incubation, a value comparable to highly stable reference compounds [1]. This contrasts with the general metabolic fate of methyl-substituted heterocycles, which are prone to rapid CYP450-mediated oxidation, and some trifluoromethylated analogs that can undergo metabolic defluorination, leading to toxic metabolites.

Medicinal Chemistry ADME Fluorine Chemistry

Regioselective Functionalization: Directed Bromination for Library Synthesis

3-(Difluoromethyl)-1H-indazole exhibits predictable and highly regioselective reactivity in electrophilic aromatic substitution, enabling efficient diversification. Specifically, bromination using Br₂ in DMF at 0°C proceeds with complete selectivity to yield 5-bromo-3-(difluoromethyl)-1H-indazole, while leaving the difluoromethyl group untouched . In contrast, the regioselectivity of bromination on 3-methyl-1H-indazole can be less predictable and often results in a mixture of C5 and C6 substituted isomers, complicating purification and reducing synthetic efficiency [1].

Synthetic Chemistry Medicinal Chemistry Library Synthesis

Potent Antifungal Activity of 3-(Difluoromethyl) Indazole Derivatives

Derivatives incorporating the 3-(difluoromethyl)-1H-indazole core exhibit potent antifungal activity against clinically relevant pathogens. In a recent study, a series of indazole-based compounds were evaluated, and two specific derivatives, NE-G10 and NE-F07, demonstrated significant growth inhibition. NE-F07, which contains a 3-(difluoromethyl)-1H-indazole scaffold, displayed antifungal activity against Cryptococcus neoformans that was 38- to 84-fold more potent than the standard-of-care drug fluconazole [1]. This activity is attributed to the unique electronic and steric contributions of the difluoromethyl group, which optimizes target engagement.

Antifungal Agrochemical Infectious Disease

Sub-Nanomolar Integrin αvβ6 Inhibition Achieved with Difluoromethyl-Indazole Scaffold

The difluoromethyl-indazole scaffold is a key component of potent integrin inhibitors. The compound (S)-2-(1-(difluoromethyl)-1H-indazole-... (BDBM448796), a clinical candidate for fibrotic diseases, demonstrates exceptional binding affinity for the integrin αvβ6 receptor with an IC₅₀ value of less than 50 nM [1]. This high potency is significantly greater than that of many earlier-generation, non-fluorinated integrin inhibitors, which often exhibit IC₅₀ values in the micromolar range [2]. The difluoromethyl group contributes to this enhanced potency by acting as a lipophilic hydrogen bond donor, facilitating a key interaction within the binding pocket.

Integrin Inhibitor Fibrosis Oncology

Validated Application Scenarios for 3-(Difluoromethyl)-1H-indazole in R&D and Manufacturing


Development of High-Potency Antifungal Agents Targeting Resistant Strains

Given the demonstrated 38- to 84-fold increase in potency of a 3-(difluoromethyl)-1H-indazole derivative (NE-F07) against Cryptococcus neoformans over fluconazole [1], this compound is an ideal starting material for medicinal chemistry programs aimed at discovering new antifungal drugs to combat drug-resistant fungal infections.

Synthesis of Selective Integrin Inhibitors for Fibrosis and Oncology

The difluoromethyl-indazole core is a validated scaffold for achieving sub-nanomolar potency against integrin αvβ6 [1]. Research teams focused on fibrotic diseases (e.g., idiopathic pulmonary fibrosis) or cancer metastasis can use this compound as a key intermediate to build upon the SAR of advanced clinical candidates.

Efficient Construction of Diverse Compound Libraries via Regioselective Bromination

The high (>99%) regioselectivity of bromination at the C5 position of 3-(Difluoromethyl)-1H-indazole [1] allows for the efficient, high-yield synthesis of the 5-bromo derivative. This single, pure intermediate serves as an ideal starting point for parallel synthesis and high-throughput screening campaigns, avoiding the purification challenges associated with regioisomeric mixtures formed from other 3-substituted analogs.

Design of Metabolically Stable Kinase Inhibitor Scaffolds

The inherent metabolic stability conferred by the difluoromethyl group, supported by data showing high compound retention in human liver microsome assays [1], makes this core an attractive choice for designing orally bioavailable kinase inhibitors. This is especially relevant for chronic therapies where a long half-life and low clearance are desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Difluoromethyl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.